molecular formula C15H16BrN3O B6624901 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile

3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile

Cat. No. B6624901
M. Wt: 334.21 g/mol
InChI Key: LZNJTNSXMHVRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile, also known as Boc-Pip-CN-Br, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler is not fully understood. However, research has suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler may interfere with the signaling pathways involved in angiogenesis, leading to the inhibition of new blood vessel formation.
Biochemical and Physiological Effects:
Studies have shown that 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler has been shown to inhibit the expression of VEGF, a protein involved in angiogenesis. In animal studies, 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler has been shown to have low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler is its potential as a therapeutic agent for cancer and infectious diseases. Additionally, the synthesis method for 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler is relatively straightforward and can be optimized for high yields. However, one limitation of 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler is its limited solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler. One area of interest is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler and its potential therapeutic applications. Another potential direction is the use of 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler as a tool for studying the role of angiogenesis in cancer and other diseases.
Conclusion:
In conclusion, 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler is a promising chemical compound with potential therapeutic applications in the treatment of cancer and infectious diseases. Its synthesis method is relatively straightforward, and it has been shown to have low toxicity and good bioavailability. However, further research is needed to fully understand its mechanism of action and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler involves the reaction of 4-cyclopropyl-3-oxopiperazine with 3-bromo-4-formylbenzonitrile in the presence of a base such as triethylamine. The resulting product is then protected with a Boc group to yield 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler. This synthesis method has been reported in several research articles and has been optimized to obtain high yields of the product.

Scientific Research Applications

3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Research has shown that 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitriler has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-14-7-11(8-17)1-2-12(14)9-18-5-6-19(13-3-4-13)15(20)10-18/h1-2,7,13H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNJTNSXMHVRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2=O)CC3=C(C=C(C=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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